1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one is a synthetic compound classified as a nitrogen-containing heterocyclic organonitrogen compound. Its structure features a pyrrolidine ring, which is a five-membered nitrogen-containing cyclic structure, along with an azidomethyl group attached to a phenyl ring. This compound is primarily utilized in scientific research and is available in crystalline powder form.
The compound can be synthesized through various methods, typically starting from readily available precursors. It is often used as a building block in organic synthesis and has applications in medicinal chemistry and material science.
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one falls under the category of heterocyclic compounds, specifically those containing nitrogen. It is relevant in fields such as organic chemistry, medicinal chemistry, and materials science due to its unique structural features and potential reactivity.
The synthesis of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one typically involves several key steps:
The molecular structure of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one consists of:
The compound's molecular formula is , with a molecular weight of approximately 220.24 g/mol. Its structural characteristics contribute to its chemical reactivity and potential biological activity.
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one is not fully elucidated but is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological processes, making it relevant for medicinal applications.
In medicinal chemistry, compounds like 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one may undergo click chemistry reactions, forming stable triazole linkages that are useful for bioconjugation and molecular imaging. The exact biochemical pathways affected by this compound require further investigation .
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one typically appears as a crystalline solid. Its melting point, solubility, and other physical characteristics depend on specific synthesis conditions.
The compound exhibits reactivity due to the presence of the azidomethyl group, which can participate in various chemical reactions like oxidation and reduction. Its stability may vary based on environmental factors such as pH and temperature.
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one has several applications in scientific research:
This compound represents a versatile scaffold for further research and development in various scientific fields due to its unique structural properties and reactivity.
The discovery of 1-[4-(azidomethyl)phenyl]pyrrolidin-2-one emerged from targeted efforts to develop isoform-selective sphingosine kinase 2 (SphK2) inhibitors. SphK2 regulates sphingosine-1-phosphate (S1P) production, influencing cancer proliferation, inflammation, and neurodegenerative pathways. Early SphK2 inhibitors like ABC294640 exhibited moderate potency (IC₅₀ ≈ 60 µM), driving demand for optimized scaffolds [4].
In 2020, structure-activity relationship (SAR) studies identified 1,2,3-triazole hybrids as potent SphK2 inhibitors. 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one served as the azide-bearing precursor in Huisgen cycloadditions with alkynes. This reaction constructed triazole-linked analogues, including compound 21g (IC₅₀ = 0.23 µM against SphK2), which showed >100-fold selectivity over SphK1. The synthetic route (illustrated below) highlights its role [4]:
Table 1: Bioactivity of SphK2 Inhibitors Derived from 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one
Compound | SphK2 IC₅₀ (µM) | SphK1 Selectivity | Anti-Proliferative Activity |
---|---|---|---|
21g | 0.23 | >100-fold | N/A |
25b | 1.8 | >55-fold | U-251 MG IC₅₀ = 3.1 µM |
ABC294640* | ~60 | ~2-fold | Pancreatic cancer (Phase II) |
Reference inhibitor [4]
Beyond SphK2 inhibitors, 1-[4-(azidomethyl)phenyl]pyrrolidin-2-one facilitates the synthesis of constrained heterocycles critical for CNS and oncology therapeutics. Its azide group participates in:
A. Ring Expansion for Benzazepine Scaffolds
Tetrahydro-3-benzazepines are NMDA receptor antagonists targeting neurological disorders. The azide moiety enables intramolecular cyclizations to form 7-membered rings. For example:
B. Benzo[7]annulene Synthesis
The compound’s aryl azide undergoes copper-free strain-promoted cycloadditions with cyclooctynes to generate fused [7]annulenes. Key outcomes include:
Table 2: Heterocyclic Compounds Synthesized Using 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one
Scaffold | Representative Compound | Biological Target | Potency | Application |
---|---|---|---|---|
Tetrahydrobenzazepine | 94a | GluN2B (NMDA) | Ki = 16 nM | Neuroprotection |
Benzo[7]annulene | 108 | GluN2B (NMDA) | Ki = 1.6 nM | Antinociceptive |
Benzimidazolone | 113 | GluN2B (NMDA) | Ki = 697 nM | Neuropathic pain |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8